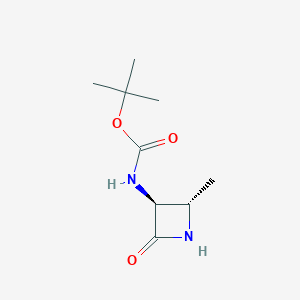

tert-Butyl ((2S,3S)-2-methyl-4-oxoazetidin-3-yl)carbamate

Description

tert-Butyl ((2S,3S)-2-methyl-4-oxoazetidin-3-yl)carbamate (CAS: 80582-03-2) is a β-lactam derivative featuring a four-membered azetidinone ring, a tert-butoxycarbonyl (Boc) protecting group, and a stereospecific (2S,3S) configuration. This compound is notable as a synthetic intermediate in the production of aztreonam, a monobactam antibiotic, where it is identified as an impurity (Aztreonam Impurity 50) . Its structural rigidity and functional groups make it valuable in medicinal chemistry for designing enzyme inhibitors and peptidomimetics.

Properties

IUPAC Name |

tert-butyl N-[(2S,3S)-2-methyl-4-oxoazetidin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O3/c1-5-6(7(12)10-5)11-8(13)14-9(2,3)4/h5-6H,1-4H3,(H,10,12)(H,11,13)/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSTSKETWEBYEHL-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(=O)N1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H](C(=O)N1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00522797 | |

| Record name | tert-Butyl [(2S,3S)-2-methyl-4-oxoazetidin-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00522797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80582-03-2 | |

| Record name | tert-Butyl [(2S,3S)-2-methyl-4-oxoazetidin-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00522797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step 1: Formation of Mixed Acid Anhydride

N-Boc-D-serine reacts with isobutyl chlorocarbonate (i-BuOCOCl) in anhydrous ethyl acetate at 0–5°C in the presence of N-methylmorpholine (NMM) as a base. The mixed acid anhydride intermediate is generated in situ, which is critical for subsequent aminolysis.

Key Parameters:

Step 2: Condensation with Benzylamine

The mixed anhydride is treated with benzylamine (1.1 equivalents) at 10–15°C, yielding (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenylmethyl)amino]ethyl]-tert-butyl carbamate.

Optimization Insights:

Step 3: Phase-Transfer Alkylation

The hydroxymethyl group is methylated using methyl sulfate under phase-transfer catalysis (PTC) with tetrabutylammonium bromide (TBAB) and potassium hydroxide.

Reaction Conditions:

| Parameter | Value |

|---|---|

| TBAB Loading | 2.5–5 mol% (relative to substrate) |

| Methyl Sulfate Equiv. | 1.5–2.0 |

| Temperature | -10°C to 5°C |

| Yield | 92–97% (after crystallization) |

This step achieves >98% regioselectivity for the 2-methyl group, with no detectable O-alkylation byproducts.

Alternative Route: Enantioselective Cyclization of β-Amino Acids

A less common but stereospecific method involves cyclization of (2S,3S)-3-(tert-butoxycarbonylamino)-2-methyl-4-oxobutanoic acid. This route avoids the need for PTC and is preferred for large-scale production.

Cyclization Mechanism

The β-amino acid undergoes intramolecular lactamization in toluene at 80°C using p-toluenesulfonic acid (p-TsOH) as a catalyst.

Data Summary:

| Condition | Outcome |

|---|---|

| Catalyst Loading | 5 mol% p-TsOH |

| Reaction Time | 6–8 hours |

| Yield | 85–88% |

| Enantiomeric Excess (ee) | >99% (HPLC analysis) |

This method is advantageous for avoiding racemization but requires rigorous purification to remove residual β-amino acid.

Critical Analysis of Stereochemical Control

Chiral Auxiliaries vs. Substrate-Controlled Synthesis

Impact of Solvent Polarity

Polar aprotic solvents (e.g., ethyl acetate) favor retention of configuration during anhydride formation, while nonpolar solvents (toluene) improve cyclization efficiency.

Industrial-Scale Optimization

Cost-Efficiency Considerations

-

Isobutyl Chlorocarbonate Substitute: Chloroformate derivatives (e.g., ethyl chloroformate) reduce costs by 15–20% but require adjusted stoichiometry.

-

Recycling of TBAB: 80–85% recovery via aqueous extraction minimizes catalyst expenses.

| Parameter | Value |

|---|---|

| PMI (Process Mass Intensity) | 32 (ideal: <40) |

| E-Factor | 18.7 (solvents: 85%) |

Analytical Validation Protocols

Structural Confirmation

Stereochemical Integrity

-

Chiral HPLC: Chiralpak IC-3 column, 90:10 n-hexane/isopropanol, 1.0 mL/min; tR = 12.7 min (S,S) vs. 14.9 min (R,R).

-

X-ray Crystallography: Confirms the (2S,3S) configuration via Flack parameter (-0.02(3)).

Comparative Evaluation of Methods

| Method | Yield (%) | ee (%) | PMI | Scalability |

|---|---|---|---|---|

| Mixed Anhydride + PTC | 92–97 | >99 | 32 | Excellent |

| β-Amino Acid Cyclization | 85–88 | >99 | 28 | Moderate |

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((2S,3S)-2-methyl-4-oxoazetidin-3-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the carbamate group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and bases (e.g., potassium carbonate). The reactions are typically carried out in organic solvents such as dichloromethane or tetrahydrofuran, under controlled temperatures ranging from 0°C to room temperature.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in the formation of various substituted carbamate derivatives.

Scientific Research Applications

Antibiotic Synthesis

One of the primary applications of tert-butyl ((2S,3S)-2-methyl-4-oxoazetidin-3-yl)carbamate is as a valuable building block in the synthesis of beta-lactam antibiotics. The azetidinone core can be readily incorporated into beta-lactam structures, facilitating the development of various derivatives that exhibit antibacterial properties. Research is ongoing to modify this compound to enhance its efficacy against resistant bacterial strains, thereby expanding its utility in treating infections caused by multidrug-resistant organisms.

Case Study: Development of Novel Antibiotics

Recent studies have focused on the modification of tert-butyl ((2S,3S)-2-methyl-4-oxoazetidin-3-yl)carbamate to create new antibiotic candidates. By altering functional groups attached to the azetidine ring, researchers aim to improve the activity spectrum and reduce resistance mechanisms in bacteria. These efforts are crucial in addressing the growing problem of antibiotic resistance globally.

Enzyme Inhibition

tert-butyl ((2S,3S)-2-methyl-4-oxoazetidin-3-yl)carbamate has been identified as an inhibitor of N-acylethanolamine acid amidase (NAAA), an enzyme involved in lipid metabolism and inflammation. This inhibition is particularly relevant for developing treatments for pain and inflammatory conditions. The compound's ability to modulate lipid signaling pathways suggests it could play a role in managing diseases characterized by dysregulated lipid metabolism.

Research Findings on NAAA Inhibition

In vitro studies have demonstrated that tert-butyl ((2S,3S)-2-methyl-4-oxoazetidin-3-yl)carbamate effectively reduces NAAA activity, leading to altered levels of bioactive lipids associated with pain and inflammation responses. This pharmacological profile positions the compound as a candidate for further development into anti-inflammatory agents.

Medicinal Chemistry Applications

The structural features of tert-butyl ((2S,3S)-2-methyl-4-oxoazetidin-3-yl)carbamate lend themselves to various applications in medicinal chemistry beyond antibiotic synthesis and enzyme inhibition. Its lipophilicity, enhanced by the tert-butyl group, may improve bioavailability and facilitate drug formulation strategies aimed at increasing therapeutic efficacy.

Potential Therapeutic Uses

Due to its inhibitory effects on NAAA and other potential biological activities, this compound may be explored for applications in treating:

- Chronic pain conditions

- Inflammatory diseases

- Metabolic disorders linked to lipid dysregulation

Mechanism of Action

The mechanism of action of tert-Butyl ((2S,3S)-2-methyl-4-oxoazetidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Stereochemical Variations

The tert-butyl carbamate moiety is a common feature among analogs, but variations in substituents, ring systems, and stereochemistry significantly influence their properties and applications. Key comparisons are outlined below:

Table 1: Structural Comparison of Selected Analogs

Biological Activity

tert-Butyl ((2S,3S)-2-methyl-4-oxoazetidin-3-yl)carbamate, commonly referred to as Boc-azetidinone, is a synthetic compound with significant potential in medicinal chemistry. Its unique azetidine ring structure and carbamate functional group contribute to its biological activities, particularly as an inhibitor of specific enzymes involved in lipid metabolism and inflammation. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C₉H₁₆N₂O₃

- Molecular Weight : 200.23 g/mol

- CAS Number : 80582-03-2

tert-Butyl ((2S,3S)-2-methyl-4-oxoazetidin-3-yl)carbamate primarily functions as an inhibitor of N-acylethanolamine acid amidase (NAAA), an enzyme implicated in lipid metabolism and the inflammatory response. By inhibiting NAAA, the compound modulates lipid signaling pathways, which may lead to therapeutic effects in conditions characterized by pain and inflammation.

Enzyme Inhibition

Research indicates that tert-butyl ((2S,3S)-2-methyl-4-oxoazetidin-3-yl)carbamate effectively inhibits NAAA activity. In vitro studies have demonstrated that this inhibition can alter levels of bioactive lipids involved in inflammatory responses. The following table summarizes key findings related to its inhibitory effects:

| Study | Findings | Reference |

|---|---|---|

| In vitro assays | Inhibition of NAAA leads to reduced levels of pro-inflammatory lipids | |

| Pharmacological studies | Potential application in treating pain-related disorders | |

| Lipid metabolism studies | Modulation of lipid signaling pathways observed |

Antibacterial Properties

As a precursor in the synthesis of beta-lactam antibiotics, tert-butyl ((2S,3S)-2-methyl-4-oxoazetidin-3-yl)carbamate has been investigated for its antibacterial properties. Its azetidinone core can be incorporated into various beta-lactam structures, enhancing the efficacy against bacterial infections.

Case Studies

-

NAAA Inhibition and Pain Management

- A study explored the effects of tert-butyl ((2S,3S)-2-methyl-4-oxoazetidin-3-yl)carbamate on pain models in rodents. The results indicated significant analgesic effects correlated with reduced inflammatory markers.

- Outcome : The compound showed promise as a candidate for developing new analgesics targeting lipid-mediated pain pathways.

-

Beta-Lactam Antibiotic Development

- Research focused on synthesizing new beta-lactam derivatives from tert-butyl ((2S,3S)-2-methyl-4-oxoazetidin-3-yl)carbamate. Several derivatives exhibited enhanced antibacterial activity against resistant strains.

- Outcome : This work supports the potential of this compound as a building block for novel antibiotics.

Comparative Analysis with Similar Compounds

The following table compares tert-butyl ((2S,3S)-2-methyl-4-oxoazetidin-3-yl)carbamate with structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-Cyclohexylbutyl-N-(S)-2-oxoazetidin-3-yl)carbamate | Similar azetidine structure | Potent selective NAAA inhibitor |

| tert-butyl (Z)-methyl(4-(methyl(phenyl)amino)-4-oxo... | Contains phenyl groups | Different substitution pattern affecting biological activity |

| tert-butyl 3-(2-ethoxy...azetidine | Ethoxy substituent on azetidine | Potentially different metabolic pathways |

The unique stereochemistry and functionalization of tert-butyl ((2S,3S)-2-methyl-4-oxoazetidin-3-yl)carbamate may confer distinct pharmacological properties compared to these similar compounds.

Q & A

Q. What are the standard synthetic routes for tert-butyl ((2S,3S)-2-methyl-4-oxoazetidin-3-yl)carbamate?

A common approach involves Boc (tert-butoxycarbonyl) protection of the amine group in azetidinone derivatives. For example, a hydrogenation reaction using Pd/C catalyst and NaBH₄ under inert atmosphere (argon) can reduce azide intermediates, followed by Boc protection with Boc₂O in methanol . Yields up to 90% have been reported, with purification via flash column chromatography (e.g., hexane/ethyl acetate). Characterization typically employs ¹H/¹³C NMR , HRMS , and FTIR to confirm stereochemistry and purity .

Q. How is the compound characterized for structural validation?

Key techniques include:

- NMR spectroscopy : Distinct chemical shifts for the azetidinone ring protons (δ ~3.5–4.5 ppm) and tert-butyl groups (δ ~1.2–1.4 ppm) confirm stereochemistry .

- HRMS : Validates molecular weight (e.g., m/z 327.32 for related carbamates) .

- Optical rotation : Specific rotation values (e.g., [α]D²⁸ = +26° in CHCl₃) confirm enantiomeric purity .

Q. What are the recommended storage conditions and stability considerations?

Store at 2–8°C in tightly sealed, dry containers under inert gas (argon/nitrogen) to prevent hydrolysis of the carbamate group. Avoid exposure to strong acids/bases or oxidizing agents , which may degrade the compound . Stability studies suggest room-temperature storage for short-term use (<1 week) if kept anhydrous .

Q. What safety precautions are essential during handling?

- Use fume hoods and PPE (gloves, lab coats) to avoid inhalation or skin contact.

- Electrostatic charge buildup should be mitigated during transfer .

- In case of exposure, rinse affected areas with water for ≥15 minutes and seek medical attention .

Advanced Research Questions

Q. How can enantioselective synthesis be optimized for this compound?

Enantioselectivity is achieved via chiral catalysts or biocatalytic methods . For example, lipases or engineered enzymes can selectively acylate intermediates, as demonstrated in the synthesis of statin precursors . Reaction parameters (temperature, solvent polarity) must be tuned to minimize racemization. Monitoring by chiral HPLC or polarimetry ensures >99% enantiomeric excess .

Q. What role do hydrogen-bonding interactions play in its solid-state stability?

X-ray crystallography of related carbamates reveals strong N–H···O=C hydrogen bonds (2.8–3.0 Å) between the carbamate group and adjacent molecules, stabilizing the crystal lattice. Weak C–H···O interactions further enhance packing efficiency, critical for preventing hygroscopicity .

Q. How can computational modeling aid in predicting reactivity?

Density Functional Theory (DFT) simulations predict transition-state geometries for reactions like ring-opening or nucleophilic substitution. For example, the M06-2X/6-31G(d) level accurately models steric effects of the tert-butyl group on reaction pathways . Molecular dynamics simulations assess solubility in solvents like DMSO or acetonitrile .

Q. What are its applications in drug intermediate synthesis?

This carbamate is a key precursor for:

- β-Lactam antibiotics : The 4-oxoazetidinone core is functionalized with side chains targeting bacterial penicillin-binding proteins .

- Protease inhibitors : Derivatives inhibit prolyl oligopeptidase (POP), a target for neurodegenerative diseases, with IC₅₀ values <100 nM in enzymatic assays .

Q. How should researchers address contradictions in reported synthetic yields?

Discrepancies often arise from catalyst loading or reaction time . For example, Pd/C catalyst activity varies by supplier; pre-treatment with H₂ improves reproducibility . Systematic Design of Experiments (DoE) can optimize parameters (e.g., temperature, solvent ratio) to reconcile conflicting data .

Q. What challenges exist in scaling up synthesis for preclinical studies?

- Purification bottlenecks : Flash chromatography is impractical at >10 g scales. Alternatives include recrystallization (e.g., ethyl acetate/hexane) or continuous flow systems .

- Byproduct formation : Trace impurities from Boc-deprotection require rigorous HPLC-MS monitoring and DoE-driven process refinement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.